molecular formula C17H18N4 B7051707 3-[1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethylamino]pyrazine-2-carbonitrile

3-[1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethylamino]pyrazine-2-carbonitrile

Cat. No.: B7051707
M. Wt: 278.35 g/mol
InChI Key: AMIAVFNMWBLGLU-UHFFFAOYSA-N
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Description

    Starting Material: Pyrazine derivative

    Reaction: Cyanation using a reagent like copper(I) cyanide.

    Conditions: Elevated temperatures in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethylamino]pyrazine-2-carbonitrile typically involves multi-step organic reactions One common route starts with the preparation of the tetrahydronaphthalene derivative, which is then functionalized to introduce the ethylamino group

  • Preparation of Tetrahydronaphthalene Derivative

      Starting Material: 5,6,7,8-Tetrahydronaphthalene

      Reaction: Alkylation with ethylamine in the presence of a base such as sodium hydride.

      Conditions: Reflux in an appropriate solvent like toluene.

  • Formation of Pyrazine Ring

      Starting Material: 2,3-dichloropyrazine

      Reaction: Nucleophilic substitution with the ethylamino-tetrahydronaphthalene derivative.

      Conditions: Heating in a polar aprotic solvent like dimethylformamide (DMF).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthalene derivatives.

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Acidic or basic medium, elevated temperatures.

  • Reduction: : The carbonitrile group can be reduced to an amine.

      Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

      Conditions: Anhydrous conditions for lithium aluminum hydride, room temperature and pressure for catalytic hydrogenation.

  • Substitution: : The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

      Reagents: Halogenating agents, nucleophiles like amines or thiols.

      Conditions: Varies depending on the reagent, typically room temperature to moderate heating.

Major Products

    Oxidation: Naphthalene derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethylamino]pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the pyrazine ring and the tetrahydronaphthalene moiety is crucial for its biological activity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-[1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethylamino]pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can interact with active sites of enzymes, while the tetrahydronaphthalene moiety can enhance binding affinity through hydrophobic interactions.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethylamino]pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.

    3-[1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethylamino]pyrimidine-2-carbonitrile: Contains a pyrimidine ring, offering different electronic properties.

    3-[1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethylamino]benzene-2-carbonitrile: Benzene ring instead of a heterocyclic ring, affecting its reactivity and biological activity.

Uniqueness

The presence of the pyrazine ring in 3-[1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethylamino]pyrazine-2-carbonitrile provides unique electronic properties that can enhance its interaction with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.

Properties

IUPAC Name

3-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylamino]pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c1-12(21-17-16(11-18)19-8-9-20-17)14-7-6-13-4-2-3-5-15(13)10-14/h6-10,12H,2-5H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIAVFNMWBLGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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